The synthesis of Zifrosilone involves a multi-step process that begins with phenyltrimethylsilane. The key reaction is a Friedel-Crafts acylation, which converts phenyltrimethylsilane into 1-(3-trimethylsilylphenyl)-2,2,2-trifluoroethanone using trifluoroacetic anhydride as the acylating agent. This method is notable for its efficiency in introducing the trifluoromethyl group, which is crucial for the compound's biological activity .
The synthesis parameters include controlled temperatures and inert atmosphere conditions to prevent moisture interference, which can affect yields and purity.
Zifrosilone has a complex molecular structure characterized by its silicon atom and trifluoromethyl group. The canonical SMILES representation is C[Si](C)(C)C1=CC=CC(=C1)C(=O)C(F)(F)F
, indicating a phenyl ring substituted with a trifluoromethyl ketone moiety.
The molecular geometry suggests a planar conformation around the aromatic ring, while the silicon atom introduces steric effects that may influence reactivity and binding to enzymes like acetylcholinesterase .
Zifrosilone participates in various chemical reactions, including:
These reactions are significant for modifying Zifrosilone to enhance its pharmacological properties or to synthesize analogs for research purposes .
Zifrosilone acts primarily by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to increased levels of acetylcholine, thereby enhancing cholinergic transmission.
Studies have shown that Zifrosilone's binding affinity for acetylcholinesterase correlates with its structural features, particularly the presence of the trifluoromethyl group which enhances interaction with the enzyme's active site .
Zifrosilone exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and influence its application in medicinal chemistry .
Zifrosilone has diverse applications across various fields:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.:
CAS No.: